molecular formula C6H2Cl5N B6320377 2,4-Dichloro-5-trichloromethylpyrimidine, 97% CAS No. 95234-75-6

2,4-Dichloro-5-trichloromethylpyrimidine, 97%

Cat. No. B6320377
CAS RN: 95234-75-6
M. Wt: 265.3 g/mol
InChI Key: SJZFMUGZRWVTKC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-trichloromethylpyrimidine, 97% (2,4-DCTMP) is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohols, and some organic solvents. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-trichloromethylpyrimidine, 97% is not well understood. However, it is known to interact with enzymes and proteins. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2,4-Dichloro-5-trichloromethylpyrimidine, 97% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, it has been shown to have an effect on cell signaling pathways, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-trichloromethylpyrimidine, 97% has several advantages for use in laboratory experiments. It is soluble in water, alcohols, and some organic solvents, which makes it easy to work with. In addition, it is relatively stable and does not degrade easily. However, it can be toxic if ingested or inhaled, and it can cause skin and eye irritation.

Future Directions

There are several potential future directions for the use of 2,4-Dichloro-5-trichloromethylpyrimidine, 97%. It could be used to study the mechanism of action of drugs and other compounds, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to synthesize compounds for use in drug development. Finally, it could be used to study enzyme inhibition and protein-protein interactions.

Scientific Research Applications

2,4-Dichloro-5-trichloromethylpyrimidine, 97% is used in a variety of scientific research applications. It is used in the synthesis of compounds for use in drug development, as well as in the study of biochemical and physiological effects. It is also used in the study of enzyme inhibition and protein-protein interactions. In addition, it is used in the study of the mechanism of action of drugs and other compounds.

properties

IUPAC Name

2,4-dichloro-5-(trichloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZFMUGZRWVTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594175
Record name 2,4-Dichloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95234-75-6
Record name 2,4-Dichloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4,6-dichloropyridin-3-yl)methanol (7 g, 39 mmol) in CCl4 (200 mL), was added sulfuryl dichloride (120 mL) dropwise with stirring. The resulting solution was heated at reflux overnight. The mixture was concentrated and the pH was adjusted to pH 8 by the addition of NaHCO3 (2N). The resulting solution was extracted with EtOAc (2×100 mL) and the organic layers were combined and dried over Na2SO4. The residue was purified by silica gel column chromatography to afford 1.2 g (12%) of 2,4-dichloro-5-(trichloromethyl)pyridine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

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